Etoprine - 18588-57-3

Etoprine

Catalog Number: EVT-267929
CAS Number: 18588-57-3
Molecular Formula: C12H12Cl2N4
Molecular Weight: 283.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Etoprine is a lipophilic, diaminopyrimidine folate antagonist with potential antineoplastic activity. Etoprine inhibits dihydrofolate reductase, resulting in decreased cellular folate metabolism. This may eventually result in a reduction of cellular growth and the induction of apoptosis. In addition, this agent inhibits histamine-N-methyltransferase, resulting in decreased histamine catabolism. Lipid-soluble etoprine is capable of crossing the blood-brain barrier.
Source and Classification

Etoprine is classified as an antifolate compound, specifically targeting dihydrofolate reductase. This enzyme plays a crucial role in the metabolism of folate, which is essential for DNA synthesis and cellular division. Etoprine's structural similarity to folate allows it to inhibit this enzyme effectively, making it a candidate for therapeutic applications in cancer treatment and contraception .

Synthesis Analysis

The synthesis of Etoprine involves several steps. One notable method includes the reaction of 3,4-dichlorophenylacetonitrile with various reagents to form the desired product. The synthetic route can be outlined as follows:

  1. Starting Material: 3,4-Dichlorophenylacetonitrile.
  2. Reagents: Various bases and solvents are employed to facilitate the reaction.
  3. Reaction Conditions: The reaction typically requires controlled temperature and time to ensure optimal yield.
  4. Purification: Post-reaction purification steps include recrystallization or chromatography to isolate Etoprine from by-products.

This multi-step process allows for the efficient production of Etoprine with high purity levels .

Molecular Structure Analysis

Etoprine possesses a complex molecular structure characterized by its antifolate properties. The molecular formula is C₁₈H₁₈Cl₂N₄O₂, indicating the presence of multiple functional groups that contribute to its biological activity. Key features of its structure include:

The three-dimensional conformation of Etoprine can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy .

Chemical Reactions Analysis

Etoprine participates in various chemical reactions primarily through its inhibition of dihydrofolate reductase. The key reactions include:

  1. Inhibition Mechanism: Etoprine competes with dihydrofolate for binding sites on the enzyme, leading to decreased tetrahydrofolate production.
  2. Metabolic Pathways: The compound's interaction with metabolic pathways can lead to altered folate metabolism in cells, affecting DNA synthesis.

These reactions are critical in understanding how Etoprine can be utilized therapeutically .

Mechanism of Action

The mechanism of action of Etoprine involves its competitive inhibition of dihydrofolate reductase. By mimicking the substrate (dihydrofolate), Etoprine binds to the active site of the enzyme, preventing the conversion of dihydrofolate to tetrahydrofolate. This inhibition disrupts nucleotide synthesis and ultimately leads to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells.

Quantitative studies have shown that Etoprine exhibits significant inhibitory activity against dihydrofolate reductase from various sources, highlighting its potential use in cancer therapies .

Physical and Chemical Properties Analysis

Etoprine exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 372.27 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; limited solubility in water.
  • Stability: Stable under normal storage conditions but may degrade under extreme pH or temperature.

These properties are essential for formulating Etoprine into pharmaceutical preparations .

Applications

Etoprine has several scientific applications:

  1. Cancer Treatment: Due to its ability to inhibit dihydrofolate reductase, Etoprine is investigated as a potential chemotherapeutic agent against various cancers.
  2. Contraceptive Use: Research indicates that Etoprine may have contraceptive effects by disrupting folate metabolism necessary for sperm production .
  3. Research Tool: As a selective inhibitor, Etoprine serves as a valuable tool in biochemical research to study folate metabolism and related pathways.
Theoretical Frameworks in Etorphine Pharmacology

Opioid Receptor Theory and Etorphine Binding Dynamics

Etorphine, a semi-synthetic opioid derived from the oripavine series, exhibits exceptionally high binding affinity across μ- (MOR), δ- (DOR), and κ-opioid (KOR) receptor subtypes. Its binding kinetics are characterized by multiphasic dissociation patterns, reflecting interactions with distinct receptor populations. In sheep caudate nucleus membranes, [³H]-etorphine binds with an apparent dissociation constant (Kd) of 1.16 ± 0.3 nM, suggesting homogeneous saturation. However, kinetic displacement studies reveal two distinct binding components:

  • Fast-dissociating sites (~33% of total binding; t½ = 2.3 min)
  • Slow-dissociating sites (~67% of total binding; t½ = 70 min) [5].

The slow-dissociating sites exhibit 10-fold higher sensitivity to displacement by morphine and naloxone, indicating preferential engagement of high-affinity MOR states. This kinetic heterogeneity persists even when etorphine binds with equal thermodynamic affinity to multiple opioid receptors, suggesting conformational selection rather than independent binding sites. Competitive binding assays further demonstrate etorphine’s ability to displace receptor-bound antagonists like diprenorphine, reinforcing its role as a universal opioid agonist [5] [8].

Table 1: Etorphine Binding Kinetics in Neural Membranes

ParameterFast-Dissociating SitesSlow-Dissociating Sites
Proportion of Binding33%67%
Dissociation Half-life2.3 min70 min
Morphine IC50220 nM22 nM
Naloxone IC50180 nM18 nM

Efficacy-Selectivity Paradigms in Etorphine Agonist-Antagonist Differentiation

Etorphine’s functional selectivity is governed by ligand-directed signaling bias, where its high intrinsic efficacy at MOR (>100-fold that of morphine) enables potent G-protein activation with minimal β-arrestin recruitment. In vitro GTPγS assays confirm etorphine’s full agonism at MOR, yet its low physical dependence liability in vivo suggests unique efficacy filtering mechanisms. Critical insights arise from the sodium shift paradigm: Na+ ions allosterically inhibit agonist binding while enhancing antagonist affinity. Etorphine exhibits a sodium response ratio (SRR) of 12 (Table 2), placing it among "pure agonists" like morphine (SRR=37) and methadone (SRR=28) [4].

Notably, etorphine’s structural analogs dihydroetorphine and buprenorphine display divergent efficacy profiles:

  • Dihydroetorphine: Enhanced MOR potency vs. etorphine in tail-flick/hot-plate tests, yet reduced respiratory depression
  • Buprenorphine: Partial agonism with SRR=1.3, reflecting antagonist-like sodium sensitivity [6] [8].

This divergence underscores how minor modifications (e.g., 7,8-dihydro reduction) alter microswitch engagement in the orthosteric pocket, modulating efficacy transmission to intracellular effectors. Antagonists like diprenorphine (SRR=1.0) remain sodium-insensitive due to stabilized receptor conformations that preclude Na+ pocket collapse [4] [6].

Table 2: Sodium Response Ratios (SRR) for Opioid Ligands

LigandKi (Na+-Free)Ki (100mM Na+)SRRClassification
Naloxone1.5 nM1.5 nM1.0Pure antagonist
Diprenorphine0.5 nM0.5 nM1.0Pure antagonist
Buprenorphine0.5 nM0.4 nM1.3Partial agonist
Etorphine0.5 nM6.0 nM12Full agonist
Methadone7.0 nM200 nM28Full agonist
Morphine3.0 nM110 nM37Full agonist

Sodium Ion Modulation of Etorphine-Receptor Interactions

Sodium ions (Na+) function as endogenous allosteric modulators of opioid receptors by stabilizing inactive conformations. Molecular dynamics simulations reveal Na+ binding to a conserved Asp2.50 residue in the MOR transmembrane helix bundle, triggering a rotamer switch in Trp6.48 that constricts the orthosteric pocket. For etorphine, 100 mM NaCl reduces binding affinity by 12-fold—consistent with disruption of agonist-stabilized active states [3] [4].

Key mechanistic insights include:

  • Allosteric uncoupling: Na+ weakens etorphine’s hydrogen bonding with His6.52 and Asn3.35, reducing G-protein coupling efficiency by >80% [7].
  • Probe-dependent modulation: The positive allosteric modulator (PAM) BMS-986122 inhibits Na+-induced suppression of etorphine binding (Ki shift from 2.4 nM to 1.5 nM), demonstrating reciprocal cooperativity between Na+ and PAM sites [7].
  • Lithium mimicry: Li+ (1 mM) partially replicates Na+’s effects on etorphine dissociation kinetics due to similar hydration radii, whereas K+, Cs+, and Rb+ non-specifically inhibit binding [4].

These observations align with the Monod-Wyman-Changeux (MWC) model, where Na+ stabilizes the tense (T) receptor state, while etorphine preferentially binds the relaxed (R) state. PAMs like BMS-986122 disrupt Na+ binding, shifting the R/T equilibrium toward active conformations independent of orthosteric ligand efficacy [3] [7].

Properties

CAS Number

18588-57-3

Product Name

Etoprine

IUPAC Name

5-(3,4-dichlorophenyl)-6-ethylpyrimidine-2,4-diamine

Molecular Formula

C12H12Cl2N4

Molecular Weight

283.15 g/mol

InChI

InChI=1S/C12H12Cl2N4/c1-2-9-10(11(15)18-12(16)17-9)6-3-4-7(13)8(14)5-6/h3-5H,2H2,1H3,(H4,15,16,17,18)

InChI Key

PXLPCZJACKUXGP-UHFFFAOYSA-N

SMILES

CCC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)Cl)Cl

Solubility

Soluble in DMSO

Synonyms

BW 2760
DDEP
ethodichlorophen
etoprine

Canonical SMILES

CCC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.